Dicyclohexyl (2,2-dichloroethenyl)phosphonate
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Overview
Description
Dicyclohexyl (2,2-dichloroethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2,2-dichloroethenyl moiety and two cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl (2,2-dichloroethenyl)phosphonate typically involves the reaction of dicyclohexylphosphine with 2,2-dichloroethenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. Purification steps, such as distillation or recrystallization, are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonates with various functional groups.
Scientific Research Applications
Dicyclohexyl (2,2-dichloroethenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dicyclohexyl (2,2-dichloroethenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylphosphine: Similar structure but lacks the dichloroethenyl group.
Dicyclohexylphosphine oxide: An oxidized form of dicyclohexylphosphine.
Dicyclohexyl (2,2-dichloroethyl)phosphonate: Similar but with an ethyl group instead of ethenyl.
Uniqueness
Dicyclohexyl (2,2-dichloroethenyl)phosphonate is unique due to the presence of the dichloroethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61716-81-2 |
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Molecular Formula |
C14H23Cl2O3P |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
[cyclohexyloxy(2,2-dichloroethenyl)phosphoryl]oxycyclohexane |
InChI |
InChI=1S/C14H23Cl2O3P/c15-14(16)11-20(17,18-12-7-3-1-4-8-12)19-13-9-5-2-6-10-13/h11-13H,1-10H2 |
InChI Key |
NJUZHBJICCMVCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OP(=O)(C=C(Cl)Cl)OC2CCCCC2 |
Origin of Product |
United States |
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